molecular formula C8H7ClOS B12086980 2-[(2-Chlorophenyl)sulfanyl]acetaldehyde

2-[(2-Chlorophenyl)sulfanyl]acetaldehyde

Cat. No.: B12086980
M. Wt: 186.66 g/mol
InChI Key: NOKDCWGJBXHAAO-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)sulfanyl]acetaldehyde is an organic compound with the molecular formula C8H7ClOS It is characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)sulfanyl]acetaldehyde typically involves the reaction of 2-chlorothiophenol with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)sulfanyl]acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: 2-[(2-Chlorophenyl)sulfanyl]acetic acid.

    Reduction: 2-[(2-Chlorophenyl)sulfanyl]ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[(2-Chlorophenyl)sulfanyl]acetaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorophenyl group may also interact with hydrophobic pockets in biomolecules, influencing their activity and stability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)sulfanyl]acetaldehyde
  • 2-[(2-Bromophenyl)sulfanyl]acetaldehyde
  • 2-[(2-Methylphenyl)sulfanyl]acetaldehyde

Uniqueness

2-[(2-Chlorophenyl)sulfanyl]acetaldehyde is unique due to the presence of the 2-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in scientific research.

Biological Activity

2-[(2-Chlorophenyl)sulfanyl]acetaldehyde is an organic compound characterized by its unique structure, which includes a chlorophenyl group and a sulfanyl group attached to an acetaldehyde moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

  • Molecular Formula : C₈H₇ClOS
  • Molecular Weight : 186.66 g/mol
  • Structure : The presence of the chlorophenyl and sulfanyl groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is hypothesized to stem from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their functions. The chlorophenyl group may interact with hydrophobic pockets in biomolecules, influencing their stability and activity. These interactions can modulate various biochemical pathways and cellular processes, potentially leading to therapeutic effects.

Biological Activity Overview

Research into the biological activity of this compound is still emerging, with preliminary findings suggesting several areas of interest:

  • Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which may be relevant for mitigating oxidative stress in biological systems.
  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various pathogens, indicating potential for use in antimicrobial applications.
  • Cytotoxic Effects : Initial studies suggest that this compound may exhibit cytotoxicity towards certain cancer cell lines, warranting further investigation into its anticancer potential.

Antioxidant Activity

A study on related compounds indicated that derivatives of thioether structures exhibited potent free radical scavenging activities. For example, compounds were tested for their DPPH radical scavenging activity, revealing effective IC50 values ranging from 7.55 μg/mL to 80.0 μg/mL compared to ascorbic acid (IC50 = 12.80 μg/mL) as a control .

Cytotoxicity Studies

Preliminary investigations into the cytotoxic effects of related aldehydes indicate that exposure can lead to significant cellular damage in certain cancer cell lines. For example, acetaldehyde exposure has been linked to increased rates of mutation and cellular transformation in vitro . While specific data on this compound is scarce, these findings provide a foundation for future research.

Comparative Analysis with Similar Compounds

Compound NameStructure DescriptionUnique Features
2-ChlorobenzaldehydeContains a chlorobenzene ring and aldehydeKnown for its role in organic synthesis
4-Chloro-3-methylphenolA chlorinated phenol with a methyl groupExhibits strong antimicrobial activity
2-(Methylthio)acetaldehydeSimilar thioether structure but with methylPotentially less reactive than this compound

Properties

Molecular Formula

C8H7ClOS

Molecular Weight

186.66 g/mol

IUPAC Name

2-(2-chlorophenyl)sulfanylacetaldehyde

InChI

InChI=1S/C8H7ClOS/c9-7-3-1-2-4-8(7)11-6-5-10/h1-5H,6H2

InChI Key

NOKDCWGJBXHAAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SCC=O)Cl

Origin of Product

United States

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